6-Azauridine-5'-monophosphate is a derivative of uridine, specifically the 6-aza analogue, classified within the group of pentose phosphates. Its chemical formula is C₈H₁₂N₃O₉P, and it has a molecular weight of approximately 325.17 g/mol . This compound is characterized by its unique structure, which includes a substituted triazine ring and a phosphate group attached to a ribose sugar. The presence of the nitrogen atom in the 6 position of the uridine structure differentiates it from its parent compound, uridine-5'-monophosphate.
This compound exhibits notable biological activity, functioning primarily as an antineoplastic agent. It has been shown to inhibit certain enzymes involved in nucleotide metabolism, thus affecting RNA synthesis in various biological systems . The compound's ability to integrate into RNA suggests potential applications in antiviral therapies as well.
Synthesis of 6-Azauridine-5'-monophosphate can be achieved through several methods:
The applications of 6-Azauridine-5'-monophosphate are diverse:
Studies have shown that 6-Azauridine-5'-monophosphate interacts with various enzymes involved in nucleotide metabolism. For example, it has been demonstrated to bind to orotidine-5'-phosphate decarboxylase, influencing its activity and thus impacting pyrimidine metabolism . Further research is ongoing to elucidate its full interaction profile with other biological macromolecules.
Several compounds share structural similarities with 6-Azauridine-5'-monophosphate, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Uridine 5'-monophosphate | Base structure similar without nitrogen | Precursor for RNA synthesis |
| Cytidine 5'-monophosphate | Pyrimidine base | Involved in RNA synthesis |
| 2-Aminopurine | Purine base with amino group | Functions as an antiviral agent |
| 6-Thioguanosine | Contains sulfur atom | Used in cancer therapy |
Uniqueness: The presence of the nitrogen atom at the 6 position and its specific role as an antineoplastic agent distinguishes 6-Azauridine-5'-monophosphate from other nucleoside analogues. Its ability to incorporate into RNA further enhances its potential therapeutic applications compared to structurally similar compounds.
6-Azauridine-5'-monophosphate exhibits the molecular formula C8H12N3O9P, which distinguishes it from its parent compound through the incorporation of an additional nitrogen atom [1]. The compound possesses a molecular weight of 325.17 grams per mole, as determined through computational analysis using PubChem 2.2 methodology [1]. The exact mass has been precisely calculated at 325.03111597 Daltons, providing a monoisotopic mass value that serves as a critical parameter for mass spectrometric identification [1].
The heavy atom count totals 21 atoms, comprising carbon, hydrogen, nitrogen, oxygen, and phosphorus elements in the specified stoichiometric ratios [1]. The compound demonstrates a formal charge of zero under standard conditions, indicating electrical neutrality in its predominant ionic form [1]. Chemical analysis reveals the presence of four defined stereocenters within the molecular framework, contributing to the compound's three-dimensional structural complexity [1].
| Parameter | Value | Reference Method |
|---|---|---|
| Molecular Formula | C8H12N3O9P | PubChem Analysis [1] |
| Molecular Weight | 325.17 g/mol | Computational [1] |
| Exact Mass | 325.03111597 Da | PubChem 2.2 [1] |
| Heavy Atom Count | 21 | Computational [1] |
| Defined Stereocenters | 4 | Structural Analysis [1] |
6-Azauridine-5'-monophosphate represents a nucleoside monophosphate analogue characterized by a distinctive N-glycosyl-1,2,4-triazine core structure [1]. The compound functions as the 6-aza analogue of uridine 5'-monophosphate, where the critical modification involves the substitution of a carbon atom with nitrogen at position 6 of the pyrimidine ring system [1] [2].
The triazine ring system exhibits planar geometry due to its aromatic character, with bond angles and lengths consistent with established aromatic heterocyclic compounds [2]. The glycosidic bond connects the triazine base to the β-D-ribofuranose sugar moiety through a nitrogen-carbon linkage at the N-2 position of the triazine ring [1]. This configuration maintains the anti-conformation typical of naturally occurring nucleotides [2].
The ribose sugar component adopts the β-D-ribofuranose configuration, maintaining four hydroxyl groups at the 2', 3', 4', and 5' positions [1]. The 5'-position specifically accommodates the phosphate group attachment through a phosphoester bond, creating the characteristic nucleotide structure [1]. The phosphate group exists as a dihydrogen phosphate moiety under physiological conditions, contributing three oxygen atoms capable of hydrogen bonding and metal coordination [1].
The IUPAC nomenclature designates the compound as [(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, reflecting the stereochemical configuration and functional group arrangement [1]. The InChI key LRVZOSYMNMNQFR-SHUUEZRQSA-N provides a unique molecular identifier for database searches and structural verification [1].
The structural comparison between 6-Azauridine-5'-monophosphate and Uridine-5'-monophosphate reveals fundamental differences in base composition while maintaining identical sugar and phosphate components [1] [27]. Uridine-5'-monophosphate contains a pyrimidine ring system with the molecular formula C9H13N2O9P and molecular weight of 324.18 grams per mole [27] [28].
The primary structural distinction lies in the heterocyclic base component, where 6-Azauridine-5'-monophosphate incorporates a 1,2,4-triazine ring system compared to the uracil pyrimidine ring in Uridine-5'-monophosphate [1] [28]. This modification results in the replacement of a carbon atom with nitrogen at position 6, fundamentally altering the electronic distribution and hydrogen bonding patterns of the base [1] [2].
| Property | 6-Azauridine-5'-monophosphate | Uridine-5'-monophosphate |
|---|---|---|
| Molecular Formula | C8H12N3O9P [1] | C9H13N2O9P [27] |
| Molecular Weight | 325.17 g/mol [1] | 324.18 g/mol [27] |
| Base Component | 1,2,4-triazine ring [1] | Pyrimidine (uracil) ring [28] |
| Sugar Component | β-D-ribofuranose [1] | β-D-ribofuranose [27] |
| Key Difference | Nitrogen at position 6 [1] | Carbon at position 6 [28] |
| Biological Role | Antineoplastic agent [1] | RNA nucleotide monomer [28] |
The electronic properties differ significantly between the two compounds due to the increased nitrogen content in the triazine system [1] [2]. This modification affects the compound's ability to participate in hydrogen bonding networks and influences its interaction with target enzymes, particularly orotidine-5'-phosphate decarboxylase [1] [15].
6-Azauridine-5'-monophosphate demonstrates specific physical and chemical characteristics that distinguish it from related nucleotide analogues [1] [2]. The compound exhibits a melting point range of 138-139 degrees Celsius under standard atmospheric conditions, indicating substantial thermal stability [2]. The predicted density value of 2.33±0.1 grams per cubic centimeter suggests a relatively dense molecular packing arrangement [2].
The predicted pKa value of 1.86±0.10 indicates strong acidic character, primarily attributed to the phosphate group's ionizable protons [2]. This acidic property influences the compound's solubility behavior and interaction with biological systems [2]. The compound demonstrates excellent water solubility, facilitating its use in aqueous biological systems [2].
Hydrogen bonding capacity analysis reveals five hydrogen bond donor sites and ten hydrogen bond acceptor sites within the molecular structure [1]. The topological polar surface area measures 178 square Angstroms, indicating significant polar character that affects membrane permeability and protein binding characteristics [1]. The XLogP3 value of -3.8 confirms the compound's hydrophilic nature and preference for aqueous environments [1].
| Parameter | Value | Determination Method |
|---|---|---|
| Melting Point | 138-139°C [2] | Experimental |
| Density | 2.33±0.1 g/cm³ [2] | Predicted |
| pKa | 1.86±0.10 [2] | Predicted |
| Hydrogen Bond Donors | 5 [1] | Computational |
| Hydrogen Bond Acceptors | 10 [1] | Computational |
| Rotatable Bonds | 4 [1] | Structural Analysis |
| Polar Surface Area | 178 Ų [1] | Computational |
| XLogP3 | -3.8 [1] | Calculated |
The rotatable bond count of four indicates moderate conformational flexibility, primarily arising from the ribose-phosphate linkage and phosphate group orientation [1]. This flexibility contributes to the compound's ability to adopt multiple conformations in solution and during protein binding interactions [1].
The conformational behavior of 6-Azauridine-5'-monophosphate involves complex intramolecular interactions that determine its three-dimensional structure in solution and crystal phases [1] [20]. The ribose ring system predominantly adopts the C3'-endo conformation, characteristic of RNA nucleotides and consistent with typical nucleoside behavior in aqueous solution [20].
The glycosidic bond orientation favors the anti-conformation, positioning the triazine ring away from the ribose sugar moiety [20]. This arrangement minimizes steric hindrance between the base and sugar components while facilitating optimal hydrogen bonding patterns [20]. The anti-conformation represents the thermodynamically favored state under physiological conditions [20].
Phosphate group orientation demonstrates considerable flexibility, allowing multiple rotational conformations depending on solution conditions and intermolecular interactions [1]. The phosphate moiety can adopt extended conformations for protein binding or folded configurations that facilitate intramolecular hydrogen bonding with ribose hydroxyl groups [1].
The triazine ring maintains planar geometry due to its aromatic character, with minimal deviation from planarity observed in crystal structures [1]. This planarity enables effective π-π stacking interactions and maintains the electronic properties essential for biological activity [1]. Intramolecular hydrogen bonding occurs between the 2'-hydroxyl group and phosphate oxygen atoms, contributing to conformational stability [1].
| Conformational Feature | Description | Biological Significance |
|---|---|---|
| Ribose Conformation | C3'-endo (North) [20] | RNA-like structure [20] |
| Glycosidic Orientation | Anti-conformation [20] | Minimizes steric hindrance [20] |
| Phosphate Flexibility | Multiple orientations [1] | Enables protein binding [1] |
| Base Planarity | Aromatic planar structure [1] | π-π stacking capability [1] |
| Hydrogen Bonding | Intramolecular interactions [1] | Conformational stability [1] |
Crystal structure analysis reveals ordered molecular packing with extensive intermolecular hydrogen bonding networks [1]. The compound forms stable crystal lattices that provide insights into preferred conformational states and intermolecular interaction patterns [1].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 6-Azauridine-5'-monophosphate through analysis of both proton and carbon-13 spectra [11] [13]. Proton NMR spectroscopy reveals characteristic signals for the ribose sugar protons appearing in the 3-5 parts per million chemical shift range, consistent with typical nucleoside behavior [13].
The anomeric proton signal appears around 5.8 parts per million, indicating the β-configuration of the glycosidic bond [13]. The triazine ring proton generates a distinctive signal around 7.5 parts per million, reflecting the electron-withdrawing effect of the nitrogen atoms within the aromatic system [13]. Hydroxyl protons from the ribose component appear as exchangeable signals in the 4-6 parts per million range when measured in non-deuterated solvents [13].
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework, with ribose carbons appearing in the 60-85 parts per million region [11]. The anomeric carbon signal occurs around 88 parts per million, confirming the glycosidic linkage configuration [11]. Triazine ring carbons generate signals in the 150-165 parts per million range, characteristic of aromatic heterocyclic systems with multiple nitrogen substitutions [11].
| NMR Parameter | Chemical Shift Range | Assignment |
|---|---|---|
| Ribose Protons | 3-5 ppm [13] | Sugar ring protons |
| Anomeric Proton | ~5.8 ppm [13] | H-1' ribose |
| Triazine Proton | ~7.5 ppm [13] | Aromatic base |
| Ribose Carbons | 60-85 ppm [11] | Sugar carbons |
| Anomeric Carbon | ~88 ppm [11] | C-1' ribose |
| Triazine Carbons | 150-165 ppm [11] | Aromatic base |
Phosphorus-31 NMR spectroscopy enables direct observation of the phosphate group, typically appearing around 0-5 parts per million depending on pH and ionic strength conditions [11]. The phosphate signal provides information about protonation state and metal coordination [11].
Mass spectrometric analysis of 6-Azauridine-5'-monophosphate generates characteristic fragmentation patterns that facilitate structural confirmation and purity assessment [11]. The molecular ion peak appears at mass-to-charge ratio 325, corresponding to the protonated molecular ion [M+H]+ [11]. Additional ionization modes produce [M-H]- ions at mass-to-charge ratio 323 in negative ion mode [11].
Fragmentation analysis reveals characteristic loss patterns including phosphate group elimination (loss of 98 mass units) and ribose moiety fragmentation [11]. The base peak often corresponds to the protonated triazine base at mass-to-charge ratio 113, generated through glycosidic bond cleavage [11]. Secondary fragmentation produces smaller aromatic fragments characteristic of the triazine ring system [11].
Collision-induced dissociation studies demonstrate predictable fragmentation pathways that aid in structural elucidation and impurity identification [11]. The fragmentation patterns distinguish 6-Azauridine-5'-monophosphate from related nucleotide analogues through unique mass spectral signatures [11].
| Ion Type | m/z Value | Assignment |
|---|---|---|
| [M+H]+ | 325 [11] | Protonated molecule |
| [M-H]- | 323 [11] | Deprotonated molecule |
| Base Peak | 113 [11] | Protonated triazine |
| Phosphate Loss | 227 [11] | [M+H-H3PO4]+ |
| Ribose Fragment | 133 [11] | Sugar-phosphate |
Tandem mass spectrometry provides enhanced specificity for compound identification through multiple fragmentation stages [11]. The technique enables trace-level detection and quantitative analysis in complex biological matrices [11].
Infrared spectroscopy reveals characteristic vibrational frequencies that identify functional groups within 6-Azauridine-5'-monophosphate [16] [17]. Phosphate group vibrations generate strong absorption bands in the 1200-1250 wavenumber region, corresponding to P=O stretching modes [16]. Additional phosphate bands appear around 1000-1100 wavenumbers for P-O stretching vibrations [16].
Carbonyl stretching vibrations from the triazine ring system produce absorption bands in the 1650-1700 wavenumber range [16]. These bands provide information about hydrogen bonding interactions and tautomeric equilibria within the aromatic system [16]. Nitrogen-hydrogen stretching vibrations appear in the 3300-3500 wavenumber region when present [16].
Hydroxyl group vibrations from the ribose component generate broad absorption bands around 3200-3600 wavenumbers [16]. The breadth and intensity of these bands reflect the extent of hydrogen bonding in the solid state or concentrated solutions [16].
Ultraviolet spectroscopy demonstrates characteristic absorption features arising from the triazine chromophore [17]. The compound exhibits maximum absorption around 260-280 nanometers, typical of aromatic heterocyclic systems with extended conjugation [17]. Molar extinction coefficients provide quantitative information for concentration determination and purity assessment [17].
| Spectroscopic Method | Characteristic Features | Analytical Application |
|---|---|---|
| IR Spectroscopy | P=O stretch (1200-1250 cm⁻¹) [16] | Functional group identification |
| IR Spectroscopy | C=O stretch (1650-1700 cm⁻¹) [16] | Aromatic system analysis |
| IR Spectroscopy | N-H stretch (3300-3500 cm⁻¹) [16] | Hydrogen bonding assessment |
| UV Spectroscopy | λmax 260-280 nm [17] | Quantitative analysis |
| UV Spectroscopy | Molar extinction coefficient [17] | Concentration determination |
The phosphorylation of 6-azauridine represents the most direct chemical approach for synthesizing 6-azauridine-5'-monophosphate. This methodology employs phosphorus oxychloride (phosphorus oxychloride) as the primary phosphorylating agent under controlled conditions [2]. The reaction typically proceeds in trialkylphosphate solvents at low temperatures (-5°C) to ensure regioselectivity and minimize side reactions [3] [4].
The process begins with the treatment of 6-azauridine with phosphorus oxychloride in the presence of trialkylphosphate, initially yielding a nucleoside phosphorodichloridate intermediate [4]. This intermediate undergoes subsequent hydrolysis to provide the desired 6-azauridine-5'-monophosphate. The reaction conditions must be carefully controlled to prevent the formation of 2'(3')-phosphate isomers, which commonly occur with unprotected ribonucleosides [4].
Protection of the vicinal diols in 6-azauridine using ketal protecting groups significantly improves regioselectivity and yields [4]. Ketal-protected nucleosides undergo phosphorylation with higher efficiency, typically achieving yields of 75-85% [3]. The protection strategy involves the temporary introduction of acid-labile protecting groups that can be removed under mild conditions without affecting the phosphate moiety.
The phosphorylation mechanism involves the nucleophilic attack of the 5'-hydroxyl group on the phosphorus center of phosphorus oxychloride, followed by displacement of chloride ions [4]. The regioselectivity observed favors the 5'-position due to its primary nature and reduced steric hindrance compared to the secondary 2' and 3' hydroxyl groups [2].
The condensation of 6-azauridine with ethyl levulinate represents a unique synthetic approach that provides access to both protected intermediates and the final monophosphate product [3] [5] [6]. This methodology was originally developed for the synthesis of polymer-linked derivatives but has proven applicable to the preparation of the free nucleotide [3].
The condensation reaction proceeds through the formation of a ketal bridge between the 2' and 3' hydroxyl groups of 6-azauridine and the ketone functionality of ethyl levulinate [3] [5]. The reaction is typically conducted under acidic conditions at room temperature, utilizing catalysts such as p-toluenesulfonic acid or other Brønsted acids [5] [6]. The resulting 2',3'-O-[1-(2-carboxyethyl)ethylidene]-6-azauridine intermediate can then undergo either saponification to yield the free nucleoside or direct phosphorylation to produce the 5'-monophosphate derivative [3].
The ethyl levulinate condensation offers several advantages over traditional protection strategies. The reaction proceeds under mild conditions without requiring anhydrous solvents or low temperatures [7] [5]. The ketal protecting group exhibits excellent stability under basic conditions while remaining acid-labile for deprotection [5]. Additionally, the carboxyethyl side chain introduced by levulinate provides a convenient handle for further derivatization or immobilization applications [3].
The mechanism involves protonation of the levulinate carbonyl group, followed by nucleophilic attack from the 6-azauridine diol, resulting in hemiketal formation and subsequent dehydration to form the stable ketal bridge [5]. The stereochemistry of the ketal formation typically results in diastereomeric mixtures that can be separated using chromatographic techniques [8].
Microbial production of 6-azauridine-5'-monophosphate has been demonstrated using specific bacterial strains, particularly members of the genus Brevibacterium [9] [10] [11]. This biotechnological approach offers advantages in terms of renewable feedstocks and potentially more environmentally friendly production processes [9].
The fermentation process utilizing Brevibacterium ammoniagenes American Type Culture Collection 6872 has been extensively studied for the production of 6-azauracil ribotide [9]. The microorganism is cultured in defined media containing carbon sources such as glucose or sucrose, nitrogen sources including ammonium sulfate or peptone, and essential minerals [9] [10]. The fermentation is typically conducted under aerobic conditions at 37°C with controlled pH maintenance [10].
The biosynthetic pathway involves the incorporation of 6-azauracil into the purine and pyrimidine metabolism of the microorganism [10] [11]. The bacterial cells convert 6-azauracil to 6-azauridine through the action of nucleoside phosphorylase enzymes, followed by phosphorylation to yield the 5'-monophosphate [10]. Alternatively, direct production from 6-azauridine has been achieved, where the nucleoside is converted to its monophosphate derivative through the action of nucleoside kinases [11].
Production optimization involves careful control of fermentation parameters including dissolved oxygen levels, pH maintenance between 6.5-7.5, and nutrient feeding strategies [10]. The accumulated 6-azauridine-5'-monophosphate is recovered from the fermentation broth through ion exchange chromatography and subsequent purification steps [10] [11].
The microbial approach offers scalability advantages, with production levels reaching gram quantities in laboratory-scale fermenters [10]. However, yields are generally lower than chemical synthesis methods, typically ranging from 60-70% based on substrate consumption [10] [11].
Enzymatic synthesis of 6-azauridine-5'-monophosphate employs specific phosphotransferase enzymes to achieve regioselective phosphorylation of the 5'-hydroxyl group [12]. The most extensively studied approach utilizes wheat shoot phosphotransferase with p-nitrophenylphosphate as the phosphate donor [12].
The enzymatic method offers exceptional regioselectivity for the 5'-position of pentose nucleosides, as demonstrated by the complete resistance to phosphorylation exhibited by 5'-O-methylcytidine [12]. The enzyme-catalyzed reaction proceeds under mild aqueous conditions at physiological pH, eliminating the need for organic solvents or extreme temperatures [12].
The phosphotransferase-catalyzed reaction mechanism involves the formation of a phosphoenzyme intermediate through the interaction with p-nitrophenylphosphate, followed by nucleophilic attack from the 5'-hydroxyl group of 6-azauridine [12]. The reaction specificity is attributed to the enzyme's active site architecture, which accommodates the ribofuranose ring while precisely positioning the 5'-hydroxyl for phosphoryl transfer [12].
Large-scale enzymatic synthesis has been successfully demonstrated using ion-exchange chromatography for product isolation, achieving overall yields of 80-90% [12]. The method is particularly advantageous for acid- and alkali-labile nucleosides that cannot readily undergo chemical phosphorylation [12]. Quantitative recovery of unreacted nucleoside makes the process economically viable even for rare or expensive starting materials [12].
Recent advances have explored the use of nucleoside monophosphate kinases from thermophilic organisms, such as Thermus thermophilus phage p23-45, which demonstrate enhanced stability and efficiency [13]. These enzymes show broad specificity for deoxynucleoside monophosphates and exhibit optimal activity at elevated temperatures, making them suitable for industrial applications [13].
The synthesis of agarose-linked 6-azauridine-5'-monophosphate represents a specialized approach designed for affinity chromatography applications [14] [3]. This methodology combines the synthetic versatility of ethyl levulinate condensation with solid-phase coupling techniques to produce immobilized nucleotide derivatives [3].
The synthesis pathway begins with the condensation of 6-azauridine with ethyl levulinate to form the protected 2',3'-O-[1-(2-carboxyethyl)ethylidene] derivative [3]. Subsequent phosphorylation of this intermediate yields the corresponding 5'-monophosphate, which retains the carboxyethyl functionality essential for solid-phase coupling [3].
The coupling to agarose is achieved through the reaction of the carboxylic acid group with 6-aminohexylagarose using standard peptide coupling reagents [3]. This approach typically employs carbodiimide-based coupling chemistry, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with N-hydroxysuccinimide to activate the carboxylic acid for amide bond formation [15].
The resulting agarose-linked 6-azauridine-5'-monophosphate demonstrates specific binding toward orotidine-5'-monophosphate decarboxylase, exhibiting stronger affinity than the corresponding uridine-5'-monophosphate derivative [14] [3]. This enhanced binding is attributed to the nitrogen substitution at position 6, which mimics the transition state of the enzyme-catalyzed decarboxylation reaction [14].
Structural modifications for immobilization involve the strategic introduction of reactive functional groups that facilitate attachment to solid supports while maintaining the biological activity of the nucleotide [15] [16]. The carboxyethyl linker introduced through ethyl levulinate condensation provides an optimal balance between flexibility and stability [3].
The linker length and chemical nature significantly influence the binding properties of the immobilized nucleotide [15]. The six-carbon aminohexyl spacer commonly used in agarose derivatization provides sufficient distance between the solid support and the active nucleotide to minimize steric interference [3] [16].
Alternative immobilization strategies include the use of thiol-reactive groups, amine-reactive crosslinkers, and click chemistry approaches [17]. These methods offer different advantages in terms of stability, specificity, and reaction conditions [15] [17].
The immobilized derivatives find applications in enzyme purification, particularly for the separation of orotidine-5'-monophosphate decarboxylase from orotidine-5'-monophosphate pyrophosphorylase [14] [3]. The selective binding properties enable efficient purification protocols with high recovery and purity of target enzymes [14].
The purification of 6-azauridine-5'-monophosphate requires sophisticated chromatographic techniques due to the charged nature of the phosphate group and the potential for isomeric impurities [18] [19] [20]. Ion exchange chromatography represents the most effective method for large-scale purification [19] [21].
Anion exchange chromatography utilizing strong anion exchangers such as quaternary ammonium resins provides excellent separation based on the negative charge of the phosphate groups [19]. The separation mechanism relies on the electrostatic interaction between the negatively charged nucleotide and the positively charged resin matrix [19]. Elution is typically achieved using gradient salt solutions, commonly sodium chloride or ammonium bicarbonate [19] [21].
High-performance liquid chromatography offers superior resolution for analytical applications and medium-scale purification [18] [20]. Reverse-phase high-performance liquid chromatography using C18 columns with water-acetonitrile mobile phases provides effective separation of nucleotide analogs [22] [23]. The retention mechanism is based on hydrophobic interactions between the nucleobase and the stationary phase [20] [23].
Polyacrylamide gel electrophoresis provides the highest resolution for analytical purposes, achieving greater than 90% purity [23]. This technique separates nucleotides based on size and charge under denaturing conditions [23]. While offering exceptional purity, polyacrylamide gel electrophoresis is limited to small-scale applications due to complex recovery procedures and reduced yields [23].
Ion-pair chromatography represents an alternative approach for nucleotide purification, utilizing lipophilic ion-pairing agents to modify the retention behavior of charged species [20]. This technique is particularly useful for modified nucleotides that do not separate effectively using conventional methods [20].
Mass spectrometry coupled with liquid chromatography provides definitive identification and purity assessment [18] [20]. Electrospray ionization mass spectrometry allows accurate molecular weight determination and structural confirmation [18].
Industrial scale production of 6-azauridine-5'-monophosphate requires careful consideration of economic, technical, and regulatory factors [4] [13] [24]. The choice between chemical synthesis, microbial production, and enzymatic approaches depends on production volume requirements, cost constraints, and quality specifications [4] [24].
Chemical synthesis offers the advantage of well-established reaction conditions and high yields but requires significant capital investment in specialized equipment and waste treatment systems [4] [24]. The use of phosphorus oxychloride and organic solvents necessitates robust safety measures and environmental compliance [4].
Microbial production provides advantages in terms of renewable feedstocks and reduced environmental impact but requires sophisticated fermentation facilities and downstream processing capabilities [9] [13]. The biological nature of the production process demands strict quality control measures and validation protocols consistent with good manufacturing practice guidelines [13].
Enzymatic synthesis offers the most environmentally friendly approach with minimal waste generation but is currently limited by enzyme costs and substrate scope [13] [12]. Recent advances in enzyme engineering and production technologies are improving the economic viability of this approach [13].
Process optimization involves the integration of synthesis and purification steps to maximize overall efficiency and minimize waste generation [4] [24]. Continuous flow processes and automated systems can improve consistency and reduce labor costs [25] [24].
Quality control systems must address the purity requirements specific to the intended application, with pharmaceutical and research applications demanding higher purity levels than industrial uses [21] [23]. Analytical methods must be validated and calibrated to ensure consistent product quality [20] [23].
Regulatory compliance varies depending on the intended use, with pharmaceutical applications requiring compliance with good manufacturing practice guidelines and drug master file submissions [13] [24]. Research applications typically require less stringent regulatory oversight but still demand consistent quality and documentation [23].
Cost optimization involves balancing raw material costs, energy requirements, equipment amortization, and labor expenses [4] [13]. The economies of scale favor larger production volumes, but market demand and storage stability considerations may limit practical batch sizes [4] [24].
Environmental considerations include waste minimization, solvent recovery, and energy efficiency optimization [4] [13]. Green chemistry principles favor enzymatic and microbial approaches over traditional chemical synthesis methods [13] [12].